molecular formula C9H15N5O3 B162354 Sapropterine CAS No. 62989-33-7

Sapropterine

Numéro de catalogue: B162354
Numéro CAS: 62989-33-7
Poids moléculaire: 241.25 g/mol
Clé InChI: FNKQXYHWGSIFBK-RPDRRWSUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Sapropterin has a wide range of scientific research applications:

Mécanisme D'action

Target of Action

Sapropterin, also known as tetrahydrobiopterin (BH4), primarily targets the enzyme phenylalanine-4-hydroxylase (PAH) . PAH plays a crucial role in the conversion of the amino acid phenylalanine to tyrosine . Sapropterin also targets other enzymes such as tyrosine hydroxylase and tryptophan hydroxylase , which are involved in the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan, respectively .

Mode of Action

Sapropterin acts as a cofactor for the aforementioned enzymes . It enhances the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like phenylketonuria (PKU), where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine .

Biochemical Pathways

The primary biochemical pathway influenced by sapropterin is the phenylalanine metabolic pathway . By enhancing the activity of PAH, sapropterin aids in the conversion of phenylalanine to tyrosine, thereby preventing the accumulation of phenylalanine . This is crucial because excessive phenylalanine can lead to neurotoxicity . Additionally, the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan are also facilitated, which are key steps in the synthesis of neurotransmitters .

Pharmacokinetics

The pharmacokinetics of sapropterin are best described by a one-compartment model with an absorption lag, first-order input, and linear elimination . The effect of weight on sapropterin pharmacokinetics is significant, suggesting that weight-based dosing is appropriate . The absorption rate and terminal half-life suggest flip-flop pharmacokinetic behavior where absorption is rate-limiting .

Result of Action

The primary result of sapropterin’s action is the reduction of blood phenylalanine levels . This is achieved by enhancing the activity of PAH, thereby facilitating the conversion of phenylalanine to tyrosine . This is particularly beneficial in conditions like PKU, where there is a deficiency or dysfunction of PAH, leading to an accumulation of phenylalanine . Additionally, sapropterin also aids in the synthesis of neurotransmitters by facilitating the conversion of tyrosine to L-dopa and tryptophan to 5-hydroxytryptophan .

Analyse Biochimique

Biochemical Properties

Sapropterin acts as a cofactor in the synthesis of nitric oxide . It is essential in the conversion of phenylalanine to tyrosine by the enzyme phenylalanine-4-hydroxylase . It also aids in the conversion of tyrosine to L-dopa by the enzyme tyrosine hydroxylase, and the conversion of tryptophan to 5-hydroxytryptophan via tryptophan hydroxylase .

Cellular Effects

Sapropterin influences various cellular processes. It is involved in apoptosis and other cellular events mediated by nitric oxide production . As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates .

Molecular Mechanism

Sapropterin exerts its effects at the molecular level through several mechanisms. It is involved in the hydroxylation process where the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction . As a co-factor for phenylalanine hydroxylase, it allows the conversion of phenylalanine to tyrosine, reducing the level of phenylalanine in the bloodstream .

Temporal Effects in Laboratory Settings

The effects of sapropterin over time in laboratory settings have been studied extensively. For instance, in the SPARK trial, the addition of sapropterin to a phenylalanine-restricted diet led to a significant improvement in phenylalanine tolerance in children with BH4-responsive phenylketonuria or mild hyperphenylalaninemia .

Dosage Effects in Animal Models

The effects of sapropterin vary with different dosages in animal models. In a study on mice, sapropterin treatment prevented congenital heart defects induced by pregestational diabetes mellitus .

Metabolic Pathways

Sapropterin is involved in several metabolic pathways. It is used to convert several amino acids, including phenylalanine, to other essential molecules in the body, including neurotransmitters . Tetrahydrobiopterin deficiency can be caused by mutations in genes that are critical for producing and recycling tetrahydrobiopterin .

Transport and Distribution

It is known that sapropterin is a cofactor used as an adjunct to phenylalanine restriction in the treatment of phenylketonuria (PKU) .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La préparation de la saproptérine implique plusieurs étapes, en commençant par le L-arabinose. Le processus comprend la glycosylation, l'iodation, la réduction, la déiodation, l'hydrolyse de la liaison glycosidique et l'élimination des groupes alkyles pour obtenir le 5-désoxy-L-ribose. Cet intermédiaire est ensuite réagi pour obtenir le L-érythrobioptérine, qui est finalement réduit en chlorhydrate de saproptérine .

Méthodes de production industrielle

La production industrielle de dihydrochlorure de saproptérine implique une voie de synthèse similaire mais est optimisée pour la production à grande échelle. Le processus est conçu pour être économiquement viable, avec des conditions de réaction douces et des opérations simples pour réduire les coûts .

Analyse Des Réactions Chimiques

Types de réactions

La saproptérine subit diverses réactions chimiques, notamment l'oxydation, la réduction et l'hydroxylation. En tant que coenzyme, elle réagit avec l'oxygène moléculaire pour former un intermédiaire oxygéné actif qui peut hydroxyler les substrats .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions de la saproptérine comprennent l'oxygène moléculaire, le NADH et diverses hydroxylases. Les réactions ont généralement lieu dans des conditions douces pour préserver l'intégrité du composé .

Principaux produits formés

Les principaux produits formés par les réactions impliquant la saproptérine comprennent la tyrosine, la L-dopa et le 5-hydroxytryptophane, qui sont essentiels à la synthèse des neurotransmetteurs .

Applications de la recherche scientifique

La saproptérine a une large gamme d'applications de recherche scientifique :

Mécanisme d'action

La saproptérine agit comme un cofacteur pour plusieurs enzymes hydroxylases, notamment la phénylalanine-4-hydroxylase, la tyrosine hydroxylase et la tryptophane hydroxylase . Elle facilite la conversion de la phénylalanine en tyrosine, de la tyrosine en L-dopa et du tryptophane en 5-hydroxytryptophane. Ces réactions sont cruciales pour la synthèse de neurotransmetteurs tels que la sérotonine, la dopamine et l'oxyde nitrique .

Comparaison Avec Des Composés Similaires

Activité Biologique

Sapropterin dihydrochloride, a synthetic formulation of tetrahydrobiopterin (BH4), is primarily utilized in the treatment of phenylketonuria (PKU), a metabolic disorder characterized by elevated levels of phenylalanine in the blood. This article explores the biological activity of sapropterin, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings.

Sapropterin acts as a cofactor for the enzyme phenylalanine hydroxylase (PAH), which is essential for the conversion of phenylalanine to tyrosine. In patients with PKU, mutations in the PAH gene lead to reduced enzyme activity, resulting in hyperphenylalaninemia. By enhancing the residual activity of mutant PAH enzymes, sapropterin facilitates the metabolism of phenylalanine, thereby lowering its concentration in the blood.

Short-Term Studies

Several clinical trials have demonstrated the effectiveness of sapropterin in reducing blood phenylalanine levels and increasing dietary tolerance. For instance:

  • Trial 1 : A study involving 89 participants showed that administration of 10 mg/kg/day sapropterin resulted in a significant decrease in blood phenylalanine concentration, with a mean difference of -238.80 μmol/L (95% CI: -343.09 to -134.51) compared to placebo .
  • Trial 2 : Another trial with 46 children receiving 20 mg/kg/day resulted in a non-significant reduction in blood phenylalanine levels (-51.90 μmol/L; 95% CI: -197.27 to 93.47) but reported a significant increase in phenylalanine tolerance (mean difference: 18.00 mg/kg/day; 95% CI: 12.28 to 23.72) .

Long-Term Studies

The SPARK trial evaluated the long-term effects of sapropterin over an extended period:

  • Initial Phase : The first 26 weeks showed that adding sapropterin to a Phe-restricted diet significantly improved Phe tolerance by approximately 30.5 mg/kg/day (95% CI: 18.7–42.3 mg/kg/day; p < 0.001) .
  • Extension Phase : Over an additional 36 months, patients continued to show increased dietary tolerance and maintained lower blood Phe levels, confirming the sustained efficacy of sapropterin .

Safety Profile

The safety profile of sapropterin has been assessed across multiple studies:

  • Common adverse events include abdominal pain, diarrhea, and vomiting . A meta-analysis indicated that serious adverse events were rare, with no significant long-term effects on physical growth parameters observed .
  • In a large safety assessment involving nearly 5,000 cases from the FAERS database, potential unexpected adverse events included gastroesophageal reflux disease and nephrolithiasis .

Case Studies and Observational Data

Observational studies have further supported the clinical findings:

  • A review highlighted that after two years of treatment, approximately 78% of participants experienced increased phenylalanine tolerance, with some able to consume an unrestricted diet .
  • Specific case studies reported that patients treated with sapropterin could achieve dietary flexibility previously unattainable under strict Phe-restricted diets .

Summary Table of Key Findings

Study/TrialPopulation SizeDosageKey Findings
Trial 18910 mg/kg/dayMean decrease in Phe: -238.80 μmol/L
Trial 24620 mg/kg/dayIncreased Phe tolerance: +18.00 mg/kg/day
SPARK InitialVariesUp to 20 mg/kg/dayIncreased Phe tolerance: +30.5 mg/kg/day
SPARK Extension51Up to 20 mg/kg/daySustained improvements over 36 months

Propriétés

IUPAC Name

(6R)-2-amino-6-[(1R,2S)-1,2-dihydroxypropyl]-5,6,7,8-tetrahydro-3H-pteridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,12,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,4+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNKQXYHWGSIFBK-RPDRRWSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H]([C@H]1CNC2=C(N1)C(=O)NC(=N2)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1041138
Record name (6R)-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

>20 mg/mL (dichloride salt)
Record name Sapropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00360
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Tetrahydrobiopterin (BH4) is a natural co-factor or co-enzyme for phenylalanine-4-hydroxylase (PAH),Tetrahydrobiopterine, and tryptophan-5-hydroxylase. Tetrahydrobiopterin is also a natural co-factor for nitrate oxide synthase. Therefore BH4 is required for the conversion of phenylalanine to tyrosine, for the production of epinephrine (adrenaline) and the synthesis of the monoamine neuro-transmitters, serotonin, dopamine, and norepinephrine (noradrenaline). It is also involved in apoptosis and other cellular events mediated by nitric oxide production. As a coenzyme, BH4 reacts with molecular oxygen to form an active oxygen intermediate that can hydroxylate substrates. In the hydroxylation process, the co-enzyme loses two electrons and is regenerated in vivo in an NADH-dependent reaction. As a co-factor for PAH, tetrahydrobiopterin allows the conversion of phenylalanine to tyrosine and reduces the level of phenylalanine in the bloodstream, thereby reducing the toxic effects of of this amino acid. Normal serum concentrations of phenylalanine are 100 micomolar, while elevated (toxic) levels are typically >1200 micromolar. Individuals with a deficiency in tetrahydrobiopterin are not able to efficiently convert phenylalanine to tyrosine. The excess levels provided by tetrahydrobiopterin supplementation help improve enzyme efficiency. As a co-factor for tyrosine hydroxylase, BH4 facilitates the conversion of tyrosine to L-dopa while as a co-factor for tryptophan hydroxylase, BH4 allows the conversion of tryptophan to 5-hydroxytryptophan, which is then converted to serotonin.
Record name Sapropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00360
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

62989-33-7
Record name Sapropterin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62989-33-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sapropterin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062989337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sapropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00360
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (6R)-Tetrahydrobiopterin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1041138
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R)-5,6,7,8-Tetrahydro-L-biopterin dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SAPROPTERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGX657432I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

250-255 °C (hydrochloride salt), 250 - 255 °C (hydrochloride salt)
Record name Sapropterin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00360
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetrahydrobiopterin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000027
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

There was dispersed 100 mg of platinum oxide into 100 ml of a 1N hydrochloric acid, and then the catalyst was activated with hydrogen gas. Then, 100 ml of 1N hydrochloric acid solution containing 1 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a hydrochloric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 60/40 as measured by HPLC. Light yellow powder was produced by repeating the cycle of concentration of the solution and addition of ethanol. The powder was filtered off from the above solution to give 1.08 g of powder. The (6R)/(6S) ratio of the powder thus obtained was 57/43 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mg
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

There was dispersed 500 mg of platinum oxide into 250 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 250 ml of 10% aqueous solution of potassium carbonate containing 5.0 g of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 5 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 2N hydrochloric acid. The catalyst was filtered off from the reaction mixture to give tetrahydrobiopterin solution having a (6R)/(6S) ratio of 80/20 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
500 mg
Type
catalyst
Reaction Step Five

Synthesis routes and methods III

Procedure details

Ten milligrams of palladium oxide was dispersed into 10 ml of 5% aqueous sulfuric acid solution, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 5% aqueous sulfuric acid solution containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 3 hours under normal temperature and normal pressure in a hydrogen atmosphere, the catalyst was filtered off from the reaction mixture to give a sulfuric acid solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 70/30 as measured by HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
reactant
Reaction Step Four
Name
palladium oxide
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

Ten milligrams of platinum black was dispersed into 10 ml of 10% aqueous solution of potassium carbonate, and then the catalyst was activated with hydrogen gas. Then, 10 ml of 10% aqueous solution of potassium carbonate containing 50 mg of biopterin was added to the above dispersion. After the catalytic reduction was conducted by agitating the resulting mixture for 20 hours under normal temperature and normal pressure in a hydrogen atmosphere, the reaction mixture was adjusted to pH 1 by adding 20 ml of 10% aqueous solution of sulfuric acid. The catalyst was filtered off from the reaction mixture to give a solution of tetrahydrobiopterin having a (6R)/(6S) ratio of 90/10 as measured by HPLC.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sapropterin
Reactant of Route 2
Sapropterin
Reactant of Route 3
Sapropterin
Reactant of Route 4
Sapropterin
Reactant of Route 5
Reactant of Route 5
Sapropterin
Reactant of Route 6
Sapropterin
Customer
Q & A

Q1: How does sapropterin interact with its target and what are the downstream effects?

A1: Sapropterin functions as a pharmacological chaperone and cofactor for phenylalanine hydroxylase (PAH) [, , ]. PAH is the enzyme responsible for converting phenylalanine (Phe) to tyrosine [, ]. In individuals with phenylketonuria (PKU), PAH activity is reduced due to genetic mutations, leading to Phe accumulation [, ]. Sapropterin binds to specific PAH mutants, stabilizing the enzyme's structure and increasing its activity [, ]. This results in enhanced Phe metabolism and a reduction in blood Phe levels [, , ].

Q2: Beyond its role in PKU, what other therapeutic applications are being explored for sapropterin?

A2: Research suggests sapropterin may offer therapeutic benefits beyond PKU. Studies show sapropterin can improve endothelial function by promoting nitric oxide synthesis, potentially mitigating conditions like pulmonary hypertension and cardiovascular disease [, , ]. Additionally, preliminary findings indicate that sapropterin could address neurotransmitter imbalances in specific cases of treatment-resistant depression, although further research is necessary [, ].

Q3: What is the molecular formula and weight of sapropterin dihydrochloride?

A3: The molecular formula of sapropterin dihydrochloride is C9H15N5O3 · 2HCl, and its molecular weight is 338.19 g/mol.

Q4: What is the primary clinical application of sapropterin?

A5: Sapropterin is primarily prescribed for managing phenylketonuria (PKU) [, ]. It is particularly effective in individuals with BH4-responsive PKU, where it helps reduce blood phenylalanine levels and may improve dietary phenylalanine tolerance [, ].

Q5: How is sapropterin's efficacy determined in individuals with PKU?

A6: Sapropterin responsiveness is typically assessed using a BH4 loading test [, , , ]. Patients receive a controlled dose of sapropterin, and their blood phenylalanine levels are monitored [, , , ]. A decrease of 30% or more in blood phenylalanine levels after sapropterin administration is generally considered a positive response, indicating potential benefit from long-term treatment [, , , ].

Q6: Are there specific genotypes associated with a better response to sapropterin in PKU patients?

A7: Research suggests that certain genotypes are linked to a more favorable response to sapropterin. Specifically, patients with milder forms of PKU and those with mutations associated with residual PAH activity tend to demonstrate greater responsiveness to sapropterin therapy [, ]. Genotype analysis can be a valuable tool in predicting the likelihood of a beneficial response to sapropterin.

Q7: Are there challenges in formulating sapropterin for oral administration?

A8: Yes, sapropterin can be chemically unstable in solution, presenting challenges for formulation [, ]. To enhance its stability, manufacturers have developed specific formulations like Kuvan®, a shelf-stable, readily soluble oral tablet [, ].

Q8: What strategies are being explored to further improve the bioavailability and stability of sapropterin?

A9: Ongoing research aims to optimize sapropterin formulations for enhanced stability and bioavailability. One approach involves incorporating absorption enhancers, such as organic carboxylic acids like tartaric acid and citric acid, into the formulation []. These enhancers can improve drug solubility and absorption in the gastrointestinal tract, potentially leading to greater therapeutic efficacy.

Q9: What are some future directions in sapropterin research?

A9: Future research on sapropterin will likely focus on optimizing treatment protocols for PKU, exploring its potential in other therapeutic areas like cardiovascular and neuropsychiatric disorders, and developing novel drug delivery systems to improve its efficacy and patient convenience.

Q10: Are there ongoing research efforts to identify biomarkers that could predict sapropterin responsiveness?

A12: Yes, identifying reliable biomarkers to predict sapropterin responsiveness is an active area of research. Currently, genotype analysis and the BH4 loading test are the primary tools for assessing potential response, but these methods have limitations [, , , ]. Finding more precise and readily accessible biomarkers would significantly improve the personalization of sapropterin therapy.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.